Cas no 35205-54-0 (1-Phenoxypropan-2-amine)

1-Phenoxypropan-2-amine structure
1-Phenoxypropan-2-amine structure
Nome del prodotto:1-Phenoxypropan-2-amine
Numero CAS:35205-54-0
MF:C9H13NO
MW:151.205622434616
MDL:MFCD00008083
CID:307368
PubChem ID:37087

1-Phenoxypropan-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Phenoxypropan-2-amine
    • (2R)-1-phenoxypropan-2-amine
    • 1-Methyl-2-phenoxyethylamine
    • 1-METHYL-2-PHENOXY-ETHYLAMINE
    • Phenoxyisopropylamine
    • 1-Phenoxy-2-propanamine
    • 1-Phenoxy-2-propylamine
    • 2-Amino-1-phenoxypropane
    • 2-Phenoxy-1-methylethylamine
    • 2-Phenoxyisopropylamine
    • 2-Propanamine, 1-phenoxy-
    • C 1926
    • Ethylamine, 1-methyl-2-phenoxy-
    • Ethylamine, methyl-2-phenoxy-
    • NSC 137777
    • α-Methyl-2-phenoxyethanamine
    • EN300-58378
    • CHEMBL162135
    • O(CC(C)N)c1ccccc1
    • 1-Phenoxypropane-2-amine
    • FT-0678798
    • SCHEMBL366154
    • BB 0255191
    • 4-06-00-00669 (Beilstein Handbook Reference)
    • LS-68252
    • NSC-137777
    • .alpha.-Methyl-2-phenoxyethanamine
    • N12753
    • 35205-54-0
    • EINECS 252-434-7
    • (1-methyl-2-phenoxyethyl)amine
    • NSC137777
    • CS-0433311
    • BRN 2045304
    • DTXSID301313534
    • MFCD00008083
    • AB01007136-01
    • AKOS000302300
    • SB76412
    • LS-09259
    • 1-methyl-2-phenoxyethyl amine
    • AKOS016042140
    • ALBB-027081
    • MFCD00671667
    • SY296974
    • (S)-1-Phenoxy-2-propanamine
    • MFCD00671666
    • NS00055561
    • SY384077
    • SY384075
    • MDL: MFCD00008083
    • Inchi: 1S/C9H13NO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
    • Chiave InChI: IKYFHRVPKIFGMH-UHFFFAOYSA-N
    • Sorrisi: O(C1C=CC=CC=1)CC(C)N

Proprietà calcolate

  • Massa esatta: 151.09979
  • Massa monoisotopica: 151.1
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 3
  • Complessità: 99.7
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 35.2A^2

Proprietà sperimentali

  • Densità: 1.004
  • Punto di ebollizione: 240.5°Cat760mmHg
  • Punto di infiammabilità: 99.5°C
  • Indice di rifrazione: 1.519
  • PSA: 35.25
  • LogP: 2.11290

1-Phenoxypropan-2-amine Informazioni sulla sicurezza

  • Classe di pericolo:IRRITANT

1-Phenoxypropan-2-amine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-58378-0.1g
1-phenoxypropan-2-amine
35205-54-0 95%
0.1g
$72.0 2023-06-01
Enamine
EN300-58378-2.5g
1-phenoxypropan-2-amine
35205-54-0 95%
2.5g
$360.0 2023-06-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P45250-0.5g
1-Phenoxypropan-2-amine
35205-54-0 97%
0.5g
¥1209.0 2024-07-19
Alichem
A019146157-1g
1-Phenoxypropan-2-amine
35205-54-0 95%
1g
$574.20 2023-09-02
Enamine
EN300-58378-10.0g
1-phenoxypropan-2-amine
35205-54-0 95%
10g
$1110.0 2023-06-01
Advanced ChemBlocks
P38614-1G
1-Phenoxy-2-propanamine
35205-54-0 95%
1G
$290 2023-09-15
A2B Chem LLC
AF73062-5g
1-Phenoxypropan-2-amine
35205-54-0 96%
5g
$662.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1503981-1g
1-Phenoxypropan-2-amine
35205-54-0 95+%
1g
¥989.00 2024-05-17
A2B Chem LLC
AF73062-1g
1-Phenoxypropan-2-amine
35205-54-0 96%
1g
$228.00 2024-04-20
Aaron
AR00CB0Y-500mg
1-METHYL-2-PHENOXYETHYLAMINE
35205-54-0 97%
500mg
$145.00 2025-01-24

1-Phenoxypropan-2-amine Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:35205-54-0)1-Phenoxypropan-2-amine
A874714
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):193.0/567.0